molecular formula C9H11NO B177652 Isoindolin-4-ylmethanol CAS No. 127168-95-0

Isoindolin-4-ylmethanol

Cat. No.: B177652
CAS No.: 127168-95-0
M. Wt: 149.19 g/mol
InChI Key: CMBJRRZLAYYBOP-UHFFFAOYSA-N
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Description

Isoindolin-4-ylmethanol is an organic compound characterized by a fused benzopyrrole ring system It is a derivative of isoindoline, which is a fully reduced member of the isoindole family this compound contains a hydroxyl group attached to the fourth position of the isoindoline ring, making it a primary alcohol

Mechanism of Action

Target of Action

Isoindolin-4-ylmethanol is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological systems, potentially involving multiple targets and pathways.

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also be involved in similar biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it is plausible that this compound could have a wide range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Isoindolin-4-ylmethanol, like other indole derivatives, has been found to interact with multiple receptors, which can be beneficial in developing new useful derivatives

Cellular Effects

Indole derivatives, which this compound is a part of, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoindolin-4-ylmethanol can be synthesized through several methods. One common approach involves the reduction of isoindolinone derivatives. For instance, the reduction of isoindolin-4-one using sodium borohydride in methanol can yield this compound. Another method involves the hydrogenation of isoindoline-4-carboxylic acid, followed by esterification and subsequent reduction.

Industrial Production Methods: In an industrial setting, this compound can be produced through a multi-step process involving the catalytic hydrogenation of isoindoline derivatives. The process typically includes the use of palladium or platinum catalysts under high-pressure hydrogenation conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Isoindolin-4-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form isoindolin-4-one using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: this compound can be further reduced to isoindoline using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting this compound with thionyl chloride can yield isoindolin-4-yl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

    Oxidation: Isoindolin-4-one.

    Reduction: Isoindoline.

    Substitution: Isoindolin-4-yl chloride.

Scientific Research Applications

Isoindolin-4-ylmethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: this compound derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

    Medicine: Due to its structural similarity to certain pharmacophores, this compound is being investigated for its potential in drug discovery and development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Isoindolin-4-ylmethanol can be compared with other similar compounds such as isoindoline, isoindolinone, and phthalimide.

    Isoindoline: A fully reduced form of isoindole, lacking the hydroxyl group present in this compound. It is less reactive compared to this compound.

    Isoindolinone: Contains a carbonyl group at the fourth position instead of a hydroxyl group. It is more prone to nucleophilic addition reactions.

    Phthalimide: Contains two carbonyl groups at positions 1 and 3. It is widely used in organic synthesis as a protecting group for amines.

This compound is unique due to its primary alcohol functionality, which allows for a diverse range of chemical transformations and applications.

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-10-5-9(7)8/h1-3,10-11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBJRRZLAYYBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600397
Record name (2,3-Dihydro-1H-isoindol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-95-0
Record name 2,3-Dihydro-1H-isoindole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127168-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydro-1H-isoindol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.03 g of 2-ethoxycarbonyl-4-hydroxymethylisoindoline and 2.91 g of potassium hydroxide were dissolved in a mixture of 25 ml isopropyl alcohol and 2.5 ml of water. The mixture was heated under refluxing for 3 days. After the addition of water, the resulting reaction mixture was extracted with chloroform. The extract was washed with brine, concentrated, and recrystallized from carbontetrachloride to give 1.48 g of 4-hydroxymethylisoindoline.
Name
2-ethoxycarbonyl-4-hydroxymethylisoindoline
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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